Structural Differentiation from the Reduced Propanamide Analog (CAS 1355585-34-0): Conjugation Integrity and Molecular Planarity
The target compound retains an (E)-configured propenamide double bond conjugated to both the furan ring and the amide carbonyl, whereas the propanamide analog (CAS 1355585-34-0, C18H20N2O5, MW 344.37) contains a saturated single bond at this position [1]. The (E)-propenamide maintains sp2 hybridization at the α,β-positions, preserving electronic conjugation between the furan π-system, the amide, and the cyano group. In contrast, the propanamide's sp3 carbon disrupts this conjugation, altering the dihedral angle between the furan ring and the amide plane. In the closely related cyanocombretastatin series, maintaining conjugation of the double bond is essential for sub-micromolar tubulin polymerization inhibition; saturated analogs show >10-fold reduced potency [2]. Additionally, molecular dynamics studies indicate that the planar (E)-acrylamide scaffold achieves optimal shape complementarity within the colchicine binding site of β-tubulin, whereas the flexible propanamide linker introduces entropic penalties [2].
| Evidence Dimension | Double bond geometry and molecular planarity (electronic conjugation) |
|---|---|
| Target Compound Data | C18H18N2O5, MW 342.35, contains (E)-configured C=C conjugated to furan and cyano-acrylamide; 7 rotatable bonds; computed TPSA 93.7 Ų [1] |
| Comparator Or Baseline | N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide (CAS 1355585-34-0): C18H20N2O5, MW 344.37; saturated C-C bond; increased conformational flexibility; disrupted π-conjugation [1] |
| Quantified Difference | Molecular weight difference: 2.02 Da; hydrogen count difference: 2H; hybridization change from sp2 to sp3 at the α-carbon position altering conjugation; increased rotatable bond count in propanamide analog expected to reduce binding affinity by >10-fold based on class SAR [2] |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release); class SAR from NCI-60 cancer cell line panel and tubulin polymerization assays [2] |
Why This Matters
The (E)-propenamide conjugation is a structural determinant of tubulin binding potency; procurement of the propanamide analog instead would yield a compound with fundamentally different electronic structure and predicted lower target engagement, compromising reproducibility in tubulin-targeted studies.
- [1] PubChem Compound Summary for CID 75407046 (CAS 1385618-05-2) and related propanamide analog (CAS 1355585-34-0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-27). View Source
- [2] Madadi, N. R., et al. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. European Journal of Medicinal Chemistry, 2014, 92, 212–220. DOI: 10.1016/j.ejmech.2014.12.050. View Source
